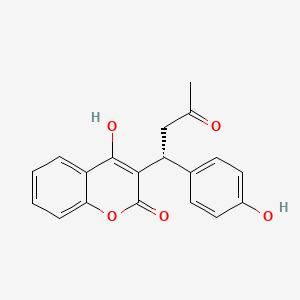

(R)-4'-Hydroxywarfarin

Description

In the complex metabolic pathways of warfarin (B611796), which is administered as a racemic mixture of its (R)- and (S)-enantiomers, the formation of various hydroxylated metabolites is a key area of investigation. nih.govnih.gov These metabolic processes are primarily catalyzed by the cytochrome P450 superfamily of enzymes and are crucial for understanding the drug's efficacy and the variability in patient response. nih.govresearchgate.net

(R)-4'-Hydroxywarfarin serves as a stereoisomeric metabolite that aids in the mechanistic investigation of drug-metabolizing enzymes. The metabolism of warfarin is both regio- and stereoselective, meaning that different enzymes preferentially produce different hydroxylated isomers from the (R)- and (S)-enantiomers. nih.gov The study of the formation of specific metabolites like this compound provides insights into the function and substrate specificity of individual cytochrome P450 isoforms. nih.gov

Research utilizing cDNA-expressed human P450 enzymes has been instrumental in delineating the roles of specific enzymes in warfarin metabolism. nih.gov By analyzing the production of metabolites such as this compound, researchers can probe the structure-function relationships of enzymes within the P4502C subfamily. nih.gov For instance, the metabolism of R-warfarin to its hydroxylated derivatives, including this compound, is a tool to assess the catalytic activity of specific P450 enzymes. nih.govtandfonline.com

The stereochemistry of warfarin and its metabolites is of paramount importance in metabolic and enzymatic studies. The (S)-enantiomer of warfarin is known to be more potent as an anticoagulant than the (R)-enantiomer. ingentaconnect.com Consequently, the metabolic pathways of each enantiomer are of distinct clinical and biochemical interest.

The formation of 4'-hydroxywarfarin (B562543) is stereoselective for the (R)-enantiomer of warfarin when catalyzed by certain enzymes. nih.gov For example, P4502C8 metabolizes R-warfarin to a lesser extent at the 4'-position, and this action is stereoselective for the (R)-enantiomer. nih.gov Similarly, a mutation in the P4502C9 enzyme can profoundly alter its stereoselectivity, shifting it towards the production of this compound. nih.gov This highlights how the specific (R)-stereochemistry of this metabolite can be used as a marker to understand the impact of genetic variations on enzyme function.

The differential metabolism of the warfarin enantiomers underscores the importance of stereochemistry in drug-enzyme interactions. The study of the formation of this compound contributes to a deeper understanding of how enzymes recognize and process chiral substrates, providing valuable information for drug development and personalized medicine.

Detailed Research Findings

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₅ | nih.gov |

| Molecular Weight | 324.3 g/mol | nih.gov |

| IUPAC Name | 4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | nih.gov |

| XLogP3 | 2.3 | nih.gov |

| Monoisotopic Mass | 324.09977361 Da | nih.gov |

Enzymatic Formation of this compound

The formation of this compound is catalyzed by several cytochrome P450 enzymes. Studies with recombinant CYP2C19 have provided kinetic parameters for the formation of various hydroxylated metabolites of R-warfarin.

The following table presents the kinetic parameters for the metabolism of R-warfarin by recombinant CYP2C19.

| Product | Vₘₐₓ (nmol/min/nmol P450) | Kₘ (μM) | Vₘₐₓ/Kₘ (x 10³) |

| This compound | 0.18 | 39.5 | 4.6 |

| (R)-6-Hydroxywarfarin | 0.34 | 19.5 | 17 |

| (R)-7-Hydroxywarfarin | 0.55 | 14.15 | 39 |

| (R)-8-Hydroxywarfarin | 0.21 | 17 | 12 |

| Data obtained from studies with recombinant CYP2C19. The Vₘₐₓ and Kₘ values are presented as the mean from the source. The original source provides a range for these values. ingentaconnect.com |

In studies using human liver microsomes, the formation of this compound was observed, although often at lower rates compared to other metabolites like (R)-10-hydroxywarfarin. nih.gov The lack of a strong correlation between its formation rate and the activity of a single P450 isoform suggests that multiple enzymes, including CYP2C8 and CYP3A4, contribute to its production in the liver. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-78-3 | |

| Record name | 4'-Hydroxywarfarin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-HYDROXYWARFARIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX5AM6WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Advanced Chemical Characterization

Strategies for Asymmetric Synthesis of (R)-4'-Hydroxywarfarin

The synthesis of enantiomerically pure this compound is essential for its use as a research standard. This is achieved through various stereoselective strategies, including asymmetric synthesis and chiral resolution.

Enantioselective Synthetic Routes and Reaction Mechanisms

The primary approach to obtaining this compound involves the enantioselective Michael addition of 4-hydroxycoumarin (B602359) to a suitable Michael acceptor. While direct synthesis of this compound is less commonly described than for warfarin (B611796) itself, the principles of asymmetric organocatalysis can be directly applied. For instance, the use of chiral primary amine–phosphinamide bifunctional catalysts has proven effective in the synthesis of warfarin and its analogs, achieving high yields and enantioselectivities. rsc.org These catalysts facilitate the conjugate addition of 4-hydroxycoumarin to an α,β-unsaturated ketone precursor of 4'-hydroxywarfarin (B562543).

The reaction mechanism typically involves the activation of the Michael acceptor by the chiral catalyst, leading to a stereocontrolled attack by the 4-hydroxycoumarin nucleophile. For example, cinchona-derived primary amines can be used to catalyze the addition of 4-hydroxycoumarin to benzalacetone, a structural analog of the precursor to 4'-hydroxywarfarin, with high enantioselectivity. mdpi.com The stereochemical outcome is dictated by the specific chirality of the catalyst used. To produce the (R)-enantiomer, a catalyst with the appropriate stereochemistry, such as one derived from (R,R)-1,2-diphenylethylenediamine, would be selected. acs.org The reaction proceeds through a transition state where the catalyst, substrate, and nucleophile are oriented in a way that favors the formation of the (R)-enantiomer.

Microbial transformation also presents a viable route. Certain microorganisms, such as Cunninghamella bainieri, are capable of hydroxylating warfarin to 4'-hydroxywarfarin. researcher.lifeutexas.edu By using (R)-warfarin as the substrate, it is possible to stereoselectively produce this compound.

Chiral Resolution Techniques for Stereoisomer Separation

When a racemic mixture of 4'-hydroxywarfarin is synthesized, chiral resolution is necessary to isolate the (R)-enantiomer. msu.edu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective in separating the enantiomers of warfarin and its metabolites. ijrpr.com

For instance, a method utilizing a Chiralpak IC column can resolve the enantiomers of 7-hydroxywarfarin (B562546), a related metabolite, and similar principles apply to 4'-hydroxywarfarin. The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. Another approach involves the use of protein-based CSPs, like α1-acid glycoprotein (B1211001) (AGP), which can also achieve baseline separation of warfarin enantiomers and their hydroxylated metabolites. nih.gov

Furthermore, supercritical fluid chromatography (SFC) has emerged as a highly efficient technique for chiral separations of structurally similar compounds, including warfarin and its hydroxylated analogs. lcms.czwaters.com

Preparative Scale Production Methods for Research Standards

The production of this compound in quantities suitable for research standards requires scalable synthetic or resolution methods. While preparative scale C-H activation has been explored for pharmaceutical synthesis, its application to this specific compound is not widely documented. nih.gov However, preparative HPLC is a common and effective method for isolating pure enantiomers on a larger scale. By scaling up the analytical chiral HPLC methods, it is possible to obtain milligram to gram quantities of this compound.

Another approach involves the resolution of diastereomeric salts. This classic method involves reacting the racemic 4'-hydroxywarfarin with a chiral resolving agent, such as a chiral amine, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the desired diastereomer can be treated to cleave the resolving agent, yielding the enantiomerically pure this compound.

Advanced Spectroscopic and Chromatographic Characterization for Stereochemical Purity and Structure Elucidation

The unambiguous identification and purity assessment of this compound rely on a combination of advanced analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in its identity. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like an Orbitrap can provide accurate mass measurements with errors of less than 5 ppm. hilarispublisher.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in structural confirmation. researchgate.net

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O₅ | nih.gov |

| Molecular Weight | 324.3 g/mol | nih.gov |

| Exact Mass | 324.09977361 Da | nih.govnih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for determining the enantiomeric purity of this compound. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most commonly employed techniques. lcms.czwaters.comresearchgate.net

A variety of chiral stationary phases (CSPs) are available for this purpose, with polysaccharide-based and protein-based columns being particularly effective. ijrpr.comnih.gov The enantiomeric excess (e.e.) of a sample can be accurately quantified by measuring the peak areas of the two enantiomers in the chromatogram. For example, HPLC methods have been developed to simultaneously determine the enantiomers of warfarin and its hydroxylated metabolites in biological samples, with limits of quantification in the low ng/mL range. nih.govnih.govnih.gov

Micellar electrokinetic chromatography (MEKC) coupled with tandem mass spectrometry (MEKC-MS/MS) is another powerful technique for the chiral separation and sensitive detection of warfarin and its metabolites, including 4'-hydroxywarfarin. nih.gov

Table 2: Chiral Separation Methods for Warfarin and its Hydroxylated Metabolites

| Technique | Chiral Stationary Phase/Selector | Key Findings | Reference(s) |

|---|---|---|---|

| HPLC | α₁-acid glycoprotein (AGP) | Baseline separation of warfarin enantiomers and monohydroxylated metabolites. | nih.gov |

| HPLC | Chiral CD-Ph | Simultaneous quantification of (R)- and (S)-enantiomers of warfarin and 7-hydroxywarfarin. | nih.gov |

| UPC²-MS/MS | Trefoil CEL1 | Resolution of enantiomers of warfarin and its 6-, 7-, and 8-hydroxy metabolites in under 4.5 minutes. | waters.com |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum provides information about the molecule's three-dimensional structure.

For complex molecules like this compound, the assignment of the absolute configuration can be challenging. A definitive assignment often requires a combination of experimental techniques and theoretical calculations. A key study in this area involved the chromatographic separation of various hydroxywarfarin isomers, followed by the use of CD spectroscopy to assign their absolute configurations. nih.gov

The methodology involves measuring the experimental CD spectrum of the purified enantiomer and comparing it with a theoretically calculated spectrum. The theoretical CD spectrum is typically generated using time-dependent density functional theory (TD-DFT). A good correlation between the experimental and calculated spectra for a particular enantiomer (e.g., the R-enantiomer) provides strong evidence for the assignment of its absolute configuration.

In the case of warfarin and its metabolites, the CD spectra are often complex. For instance, the conformation of warfarin can change depending on the solvent environment, which in turn affects the CD spectrum. Studies have shown that in an aqueous phase, warfarin exists predominantly in an open side-chain keto form, while in a lipid-like environment, it may favor a cyclic hemiketal form. nih.gov This conformational flexibility must be considered when interpreting the CD spectra of its metabolites. The absolute configuration of warfarin enantiomers and their metabolites, including 7-hydroxywarfarin, has been successfully determined using a combination of HPLC with online CD detection. nih.gov This approach allows for the simultaneous separation and chiroptical characterization of the different stereoisomers.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-7-hydroxywarfarin |

| 4-hydroxycoumarin |

| benzalacetone |

| warfarin |

| (R)-warfarin |

| (S)-warfarin |

Enzymatic Formation and Metabolic Pathways of R 4 Hydroxywarfarin

Identification and Characterization of Cytochrome P450 Isoforms Involved in Formation

The hydroxylation of R-warfarin is a complex process involving multiple CYP isoforms that catalyze the formation of various hydroxylated metabolites, including (R)-4'-Hydroxywarfarin. researchgate.net

Several cytochrome P450 enzymes contribute to the metabolism of R-warfarin. nih.gov The formation of this compound, specifically, is not attributed to a single enzyme but results from the activity of multiple P450s. researchgate.netingentaconnect.com Studies with recombinant enzymes and human liver microsomes have identified CYP2C19 and isoforms of the CYP3A family, particularly CYP3A4, as contributors to this metabolic pathway. nih.govnih.gov While CYP1A2 is a major enzyme in R-warfarin metabolism, it primarily produces 6- and 8-hydroxywarfarin (B562547). nih.govnih.gov Recombinant CYP2C19 metabolizes R-warfarin to several products, with 4'-hydroxywarfarin (B562543) being a minor metabolite. nih.govnih.govdrugbank.com The CYP3A subfamily, including CYP3A4, CYP3A5, and CYP3A7, has been shown to metabolize R-warfarin to both 10- and 4'-hydroxywarfarin. nih.gov The lack of a strong correlation for the rate of R-4'-hydroxywarfarin formation in some studies is likely due to the confounding effect of multiple P450s, such as CYP2C8 and CYP3A4, contributing to this pathway. researchgate.netingentaconnect.com

| CYP Isoform | Role in this compound Formation | Other Major R-Warfarin Metabolites Produced |

|---|---|---|

| CYP2C19 | Forms this compound as a minor metabolite. nih.govnih.gov | R-6-hydroxywarfarin, R-7-hydroxywarfarin, R-8-hydroxywarfarin. nih.gov |

| CYP3A4 | Contributes to the formation of this compound. researchgate.netnih.gov | R-10-hydroxywarfarin. nih.govnih.govresearchgate.netresearchgate.net |

| CYP2C8 | Implicated as a contributor to the R-4'-hydroxywarfarin pathway. researchgate.netingentaconnect.com | S-6-hydroxywarfarin, S-4'-hydroxywarfarin. researchgate.net |

| CYP1A2 | Not a primary catalyst for 4'-hydroxylation. | R-6-hydroxywarfarin, R-8-hydroxywarfarin. nih.govnih.gov |

Cytochrome P450 enzymes exhibit both enantio- and regiospecificity when metabolizing warfarin (B611796). nih.govresearchgate.net The formation of 4'-hydroxywarfarin occurs from both R- and S-enantiomers, but the enzymes involved and the efficiency of the reaction can differ. nih.gov Recombinant CYP2C19, for instance, demonstrates broad regiospecificity, producing 6-, 7-, 8-, and 4'-hydroxywarfarin from both enantiomers, though 4'-hydroxywarfarin is a minor product in both cases. nih.govresearchgate.net

Kinetic studies using recombinant enzymes have quantified the efficiency of this compound formation. For recombinant CYP2C19, the hydroxylation of R-warfarin at the 4'-position is a low-efficiency pathway compared to the formation of other hydroxylated metabolites. ingentaconnect.comnih.gov The maximal rate of turnover (Vmax) for this reaction was the second slowest among the four metabolites produced by CYP2C19, and the Michaelis constant (Km) was the highest, indicating a lower affinity for this specific reaction. nih.govresearchgate.net Studies involving CYP3A4 have also determined kinetic parameters for its primary reaction with R-warfarin, the formation of 10-hydroxywarfarin (B562548), with a reported Km of 166 +/- 12 μM. clinpgx.org While CYP3A4 also forms this compound, specific Vmax values for this metabolite are less commonly reported. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Vmax | 0.18 | pmol/min/pmol P450 |

| Km | 23-56 | μM |

| Vmax/Km (Metabolic Efficiency) | 4.6 | x 10³ |

Contribution of Other Enzyme Systems to this compound Formation

While cytochrome P450 enzymes are the primary catalysts for warfarin hydroxylation in mammals, other biological systems have been explored for their metabolic capabilities.

Microbial systems can serve as models for mammalian drug metabolism. The fungus Cunninghamella bainieri has been shown to convert warfarin to 4'-hydroxywarfarin. sci-hub.se Mechanistic studies using this microbial model, including inhibition by carbon monoxide and analysis of deuterium-labeled warfarin, indicate that the hydroxylation is mediated by a cytochrome P-450 enzyme system within the fungus, proceeding through a classic NIH shift (arene oxide) pathway. sci-hub.se This demonstrates that non-mammalian P450 systems can catalyze the same regioselective hydroxylation at the 4'-position.

Phase II Metabolism and Further Biotransformation of this compound

Glucuronidation Pathways and Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

Glucuronidation represents a significant pathway in the metabolism of hydroxylated warfarin metabolites. This process involves the conjugation of glucuronic acid to the metabolite, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

Research has identified specific UGT isoforms responsible for the glucuronidation of 4'-hydroxywarfarin. Studies using human recombinant UGTs have demonstrated that the extrahepatic isoform UGT1A10 is capable of glucuronidating 4'-hydroxywarfarin. nih.govresearchgate.net Tandem mass spectrometry analysis has confirmed that the glucuronidation occurs at the C4'-position of the molecule. nih.govresearchgate.net

In addition to specific recombinant isoforms, human liver microsomes (HLMs) have also shown glucuronidation activity towards 4'-hydroxywarfarin. nih.govresearchgate.net While several UGT isoforms are involved in the metabolism of various hydroxywarfarin metabolites, UGT1A10 is noted for its activity with 4'-hydroxywarfarin. nih.govresearchgate.net Other UGT isoforms such as UGT1A1, UGT1A8, and UGT1A9 are more active towards other hydroxywarfarins like the 6-, 7-, and 8-hydroxylated forms. nih.gov UGT isoforms 1A4, 1A6, 1A7, and 2B7 displayed no measurable activity with any of the tested hydroxywarfarin substrates. nih.gov

Table 1: UGT Isoforms Involved in the Glucuronidation of Hydroxywarfarins

| UGT Isoform | Substrate(s) | Location |

|---|---|---|

| UGT1A10 | 4'-Hydroxywarfarin , 6-Hydroxywarfarin, 7-Hydroxywarfarin (B562546), 8-Hydroxywarfarin | Extrahepatic |

| UGT1A1 | 6-Hydroxywarfarin, 7-Hydroxywarfarin, 8-Hydroxywarfarin | Hepatic |

| UGT1A8 | 7-Hydroxywarfarin, 8-Hydroxywarfarin | Extrahepatic |

| UGT1A9 | 8-Hydroxywarfarin | Hepatic |

Sulfation Pathways and Corresponding Sulfotransferase Enzymes

Sulfation is another Phase II conjugation reaction that contributes to the metabolism of this compound. This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phospho-5'-adenylyl sulfate (B86663) (PAPS), to the hydroxyl group of the substrate. This reaction is catalyzed by sulfotransferase (SULT) enzymes.

While the sulfation of warfarin metabolites is generally less extensively studied than glucuronidation, evidence points to the involvement of specific SULT isoforms. The enzyme Sulfotransferase 1A3 (SULT1A3) has been identified as being involved in the sulfate conjugation of phenolic compounds, and its activity includes metabolites such as this compound.

Reductive Elimination Pathways and Resulting Product Formation (e.g., Warfarin Alcohols)

Beyond conjugation reactions, hydroxywarfarin metabolites can undergo further biotransformation through reductive pathways. A minor metabolic pathway for warfarin itself involves the reduction of its ketone group to form warfarin alcohols. frontiersin.orgnih.gov Research has explored whether hydroxywarfarins, including 4'-hydroxywarfarin, undergo similar reductive elimination.

Studies utilizing human liver cytosol have investigated the conversion of racemic 4'-hydroxywarfarin to its corresponding alcohol metabolites. frontiersin.org These experiments have shown that this reductive pathway does exist for hydroxywarfarins. However, the efficiency of this reaction varies significantly depending on the position of the hydroxyl group on the warfarin structure. frontiersin.org

In Vitro and Animal Model Metabolic Investigations

Utilization of Liver Microsomes, Recombinant Enzymes, and Hepatocyte Cultures

The metabolic pathways of (R)-warfarin leading to the formation of this compound are extensively studied using various in vitro systems. These models are crucial for elucidating the specific enzymes involved and understanding the kinetics of these reactions.

Human Liver Microsomes (HLMs) are a primary tool for these investigations. HLMs are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the initial Phase I oxidation of warfarin. nih.gov Studies with HLMs have shown that the formation of this compound is a result of the activity of multiple CYP isoforms, including CYP2C19. nih.govdrugbank.comresearchgate.net

Recombinant Enzymes are used to pinpoint the contribution of individual CYP isoforms to warfarin metabolism. By expressing a single human CYP enzyme, researchers can assess its specific activity towards a substrate. Studies with recombinant CYP2C19 have confirmed its ability to metabolize (R)-warfarin into four different hydroxywarfarins, including this compound, although it is considered a minor metabolite from this specific enzyme. nih.govdrugbank.comresearchgate.net Kinetic analysis with recombinant CYP2C19 demonstrated that the formation of this compound has a relatively high Kₘ value, suggesting lower binding affinity compared to other hydroxylation pathways catalyzed by the same enzyme. nih.gov

Hepatocyte Cultures provide a more comprehensive in vitro model as they contain intact cells with a full complement of both Phase I and Phase II metabolic enzymes. This allows for the study of the entire metabolic cascade, from the initial hydroxylation of warfarin to the subsequent conjugation reactions of the hydroxywarfarin metabolites.

Table 2: Kinetic Parameters of (R)-Warfarin Metabolism by Recombinant CYP2C19

| Metabolite | Vₘₐₓ (nmol/min/mg protein) | Kₘ (μM) |

|---|---|---|

| (R)-6-Hydroxywarfarin | 0.057 | 20 |

| (R)-7-Hydroxywarfarin | 0.076 | 21 |

| (R)-8-Hydroxywarfarin | 0.038 | 27 |

| This compound | 0.038 | 48 |

Data derived from studies with recombinant CYP2C19. nih.gov

Mechanistic Metabolic Profiling Studies in Animal Models (e.g., Rat Plasma Analysis)

To understand the metabolic profile in a whole-organism context, studies are conducted using animal models, with the rat being a common choice. These in vivo studies are essential for pharmacokinetic analysis and for identifying the array of metabolites present in circulation after drug administration.

A key analytical technique for this purpose is chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This highly sensitive and specific method allows for the separation and simultaneous quantification of the different enantiomers of warfarin and its various hydroxylated metabolites, including (R)- and (S)-4'-hydroxywarfarin, directly in rat plasma. nih.govmdpi.comdntb.gov.ua

Following oral administration of warfarin to rats, plasma samples are collected over time. mdpi.com Analysis of these samples reveals the concentration-time profiles of the parent drug and its metabolites. Such studies have successfully quantified this compound in rat plasma, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in vivo. mdpi.comdntb.gov.ua This allows researchers to build pharmacokinetic models and better understand the complete metabolic fate of the compound within a living system. mdpi.com

Influence of Enzyme Induction and Inhibition on this compound Formation in Research Models

The enzymatic pathway leading to the formation of this compound from its parent compound, (R)-warfarin, is significantly influenced by the co-administration of other substances that can either induce or inhibit the activity of the responsible cytochrome P450 (CYP) enzymes. Research using various in vitro and in vivo models has elucidated the effects of several compounds on this specific metabolic route. The primary enzymes involved in the 4'-hydroxylation of (R)-warfarin include isoforms of the CYP3A family, such as CYP3A4, CYP3A5, and CYP3A7, with minor contributions from enzymes like CYP2C19. nih.govnih.govdrugbank.com Consequently, agents that modulate these enzymes can alter the production rate of this compound.

Enzyme Induction

Enzyme induction involves an increase in the synthesis of metabolic enzymes, leading to an accelerated rate of substrate metabolism. Several studies have demonstrated that inducing the enzymes responsible for (R)-warfarin metabolism enhances its clearance, thereby affecting the formation of its metabolites.

Rifampicin (also known as rifampin), a potent enzyme inducer, has been shown to significantly increase the clearance of (R)-warfarin. nih.gov In human studies, concomitant administration of rifampin increased the clearance of (R)-warfarin threefold. nih.gov This accelerated metabolism is attributed to the induction of CYP450 enzymes, including CYP3A4, which is involved in the 4'-hydroxylation pathway. nih.govfrontiersin.org Similarly, the antibiotic dicloxacillin (B1670480) was found to induce CYP3A4 activity by 2.4-fold in 3D spheroid primary human hepatocyte models, corroborating clinical findings of reduced warfarin efficacy. researchgate.net

| Inducing Agent | Research Model | Primary Enzyme Target | Observed Effect | Reference |

|---|---|---|---|---|

| Rifampicin (Rifampin) | Humans (in vivo) | CYP3A4 | 3-fold increase in (R)-warfarin clearance. | nih.gov |

| Dicloxacillin | 3D Human Hepatocytes | CYP3A4 | 2.4-fold increase in CYP3A4 enzyme activity. | researchgate.net |

| Quinidine | Human Liver Microsomes, Recombinant CYP3A4, Human Hepatocytes | CYP3A4 | Stimulation of CYP3A4-mediated warfarin hydroxylation (e.g., ~5-fold increase in Vmax for R-10-hydroxylation). | clinpgx.org |

Enzyme Inhibition

Enzyme inhibition leads to a decrease in the rate of metabolism, which can result in higher plasma concentrations of the parent drug. The formation of this compound is susceptible to inhibition by compounds that block the activity of CYP3A4.

The azole antifungal agent, ketoconazole (B1673606), is a potent inhibitor of CYP3A4. drugs.comnih.gov Its mechanism involves binding to the enzyme and preventing the metabolism of its substrates. nih.gov Studies and clinical case reports have documented a significant interaction between ketoconazole and warfarin, where ketoconazole inhibits the metabolism of (R)-warfarin. drugs.comnih.gov This inhibition necessitates substantial reductions in warfarin dosage to prevent over-anticoagulation, demonstrating a clear suppression of (R)-warfarin's metabolic clearance. nih.govnih.govresearchgate.net Other potent CYP3A4-inhibiting azole antifungals, such as itraconazole (B105839) and posaconazole, are also proposed to inhibit the metabolism of (R)-warfarin through the same mechanism. drugs.com

| Inhibiting Agent | Research Model | Primary Enzyme Target | Observed Effect | Reference |

|---|---|---|---|---|

| Ketoconazole | Humans (in vivo, case reports) | CYP3A4 | Significant inhibition of (R)-warfarin metabolism, evidenced by increased INR and the need for large warfarin dose reductions (e.g., 43% reduction in one case). | drugs.comnih.govnih.gov |

| Itraconazole | Inference from mechanism | CYP3A4 | Potent CYP3A4 inhibitor, expected to increase plasma concentrations of (R)-warfarin. | drugs.com |

| Posaconazole | Inference from mechanism | CYP3A4 | Potent CYP3A4 inhibitor, expected to increase plasma concentrations of (R)-warfarin. | drugs.com |

These findings from various research models underscore the sensitivity of this compound formation to external chemical modulators. The induction or inhibition of key metabolic enzymes, particularly CYP3A4, directly impacts the disposition of (R)-warfarin and, consequently, the production of its hydroxylated metabolites.

Advanced Analytical Methodologies for Research Applications of R 4 Hydroxywarfarin

Chiral Chromatographic Separation Techniques

Chiral chromatography is fundamental in the analysis of (R)-4'-Hydroxywarfarin, as it enables the separation of stereoisomers that may exhibit different metabolic and physiological activities.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a cornerstone for the enantioselective analysis of warfarin (B611796) and its metabolites. nih.gov The selection of an appropriate CSP is critical for achieving baseline separation of enantiomers. Various CSPs have been successfully employed in research for the separation of warfarin and its hydroxy-metabolites. For instance, a method using a HYPERSIL CHIRAL-OT column was developed for the simultaneous identification of warfarin and hydroxywarfarin enantiomers in rat plasma. nih.gov Another approach utilized a two-dimensional liquid chromatography (2D-LC) system, which incorporated a teicoplanin-based chiral column in the second dimension for enhanced separation. researchgate.net

The development of these methods often involves meticulous optimization of the mobile phase composition. For example, one validated method for warfarin enantiomers used a mobile phase of acetonitrile (B52724), methanol, and glacial acetic acid. who.int The separation of all hydroxywarfarin enantiomers, including this compound, has been achieved using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile with a Chiralcel OD-3R column. researchgate.netmdpi.com These methods underscore the versatility of chiral HPLC in pharmacokinetic and metabolic studies. nih.gov

Table 1: Examples of Chiral Stationary Phases in HPLC for Warfarin Metabolite Separation

| Chiral Stationary Phase (CSP) | Column Type | Compound(s) Separated | Source(s) |

|---|---|---|---|

| Teicoplanin-based | 2D-LC Chiral Column | (S)-propranolol, (R)-propranolol, and hydroxy metabolites | researchgate.net |

| HYPERSIL CHIRAL-OT | HPLC Column | Warfarin and hydroxywarfarin enantiomers | nih.govresearchgate.net |

| ChiraDex® | HPLC Column | S- and R-warfarin | who.int |

| Chiralcel OD-3R | HPLC Column | Warfarin and hydroxywarfarins (4'-OH, 6-OH, 7-OH, 8-OH, 10-OH) | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high throughput, reduced solvent consumption, and improved resolution. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This technique is particularly effective for separating stereoisomers when multiple columns are coupled in series to enhance separation efficiency and selectivity. nih.gov

Research has shown that amylose (B160209) tris(3-chloro-5-methylphenylcarbamate)-based CSPs are highly effective for the enantioseparation of various biologically active compounds, including warfarin, in both SFC and normal-phase HPLC. europeanpharmaceuticalreview.com The enantiorecognition ability in SFC was observed to be generally higher than in HPLC. europeanpharmaceuticalreview.com While some SFC methods have resulted in broad, overlapping peaks for warfarin metabolites, making quantification challenging, the technique remains a valuable tool for analytical-scale chiral separations. tandfonline.comfagg.becuestionesdefisioterapia.com

Micellar Electrokinetic Chromatography (MEKC) for Chiral Analysis

Micellar Electrokinetic Chromatography (MEKC) is a high-efficiency separation technique that can resolve both charged and uncharged molecules simultaneously. nih.gov When coupled with mass spectrometry (MEKC-MS), it becomes a highly attractive method for chiral analysis. nih.govscience.gov A significant advancement in this area was the development of a chiral MEKC-tandem mass spectrometry (MS/MS) assay for the simultaneous analysis of warfarin and its hydroxylated metabolites. nih.govnih.gov

This method employed polysodium N-undecenoyl-L,L-leucylvalinate (poly-L,L-SULV), a polymeric surfactant, as a chiral pseudophase. nih.govnih.gov The use of this "molecular micelle" enabled the baseline separation of warfarin and its five key metabolites, including the (R)- and (S)-enantiomers of 4'-Hydroxywarfarin (B562543), in a single 45-minute run. nih.govnih.gov This was a considerable improvement over previous methods that required significantly longer analysis times. nih.govnih.gov The method was successfully validated and applied to analyze plasma samples from patients undergoing warfarin therapy, demonstrating its sensitivity and accuracy. nih.gov

Table 2: MEKC-MS/MS Method Validation Data for (R)- and (S)-4'-Hydroxywarfarin

| Parameter | Value | Source(s) |

|---|---|---|

| Linearity Range | 10–1000 ng/mL | nih.govnih.govresearchgate.net |

| Limit of Detection (LOD) | 3 ng/mL | nih.gov |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is indispensable for the detection and quantification of this compound due to its unparalleled sensitivity and specificity, especially when dealing with the low concentrations typically found in biological samples.

Tandem Mass Spectrometry (MS/MS) for Sensitive and Specific Detection

Tandem mass spectrometry (MS/MS) is a powerful technique that involves two stages of mass analysis to increase specificity. A precursor ion corresponding to the analyte of interest is selected in the first stage, fragmented, and then a specific product ion is monitored in the second stage. washington.edu This process significantly reduces background noise and enhances detection sensitivity. nih.govwashington.edu

For the analysis of 4'-Hydroxywarfarin, MS/MS operating in negative ion mode is commonly used. nih.govnih.gov The fragmentation pathways can differentiate between various hydroxywarfarin isomers. For instance, C-ring hydroxywarfarins, such as 4'-Hydroxywarfarin, are characterized by a key fragment ion at a mass-to-charge ratio (m/z) of 161. nih.govmdpi.com This is distinct from the fragment ion at m/z 177, which is characteristic of A-ring hydroxywarfarins (e.g., 6-, 7-, and 8-OH-warfarin). nih.govmdpi.com This specificity allows for the unambiguous identification and quantitation of this compound even in the presence of its isomers. mdpi.com

Multiple Reaction Monitoring (MRM) for Quantitative Analysis

Multiple Reaction Monitoring (MRM) is a targeted scan mode used in triple quadrupole mass spectrometers that offers exceptional sensitivity and specificity for quantifying analytes in complex mixtures. washington.edunih.gov In an MRM experiment, specific precursor-to-product ion transitions are monitored for each analyte. mdpi.com This targeted approach allows for the rapid, accurate, and reproducible quantification of multiple compounds in a single chromatographic run. nih.govnih.gov

MRM has been integral to the development of robust quantitative assays for this compound. nih.govnih.gov By monitoring the specific transition for 4'-Hydroxywarfarin, researchers can achieve low limits of quantification. For example, a chiral MEKC-MS/MS method using MRM established a linear range for R- and S-4'-OH-WAR from 10 to 1000 ng/mL in serum. nih.govresearchgate.net The high selectivity of MRM is derived from monitoring a unique ion transition at a specific retention time, making it the gold standard for quantitative bioanalysis in pharmaceutical research. semanticscholar.org

Table 3: MRM Transition for 4'-Hydroxywarfarin

| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

|---|

Sample Preparation Strategies for Biological Matrices in Research Contexts

The accurate analysis of this compound from biological samples, such as plasma or microsomal incubations, necessitates an effective extraction procedure to remove interfering endogenous substances. The choice of method depends on factors like the complexity of the matrix, the required sensitivity, and throughput.

Protein precipitation (PP) is a widely utilized technique in research settings for its simplicity, speed, and cost-effectiveness. austinpublishinggroup.comactapharmsci.com This method involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the biological sample (e.g., plasma) to denature and precipitate proteins. austinpublishinggroup.comactapharmsci.comaustinpublishinggroup.com

In a common procedure, plasma samples are mixed with a solvent such as a methanol-water mixture (e.g., 7:1 v/v). austinpublishinggroup.comaustinpublishinggroup.com After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analyte of interest is collected. austinpublishinggroup.comaustinpublishinggroup.com This supernatant can then be evaporated and the residue reconstituted in a solution compatible with the analytical instrument, such as a high-performance liquid chromatography (HPLC) system. austinpublishinggroup.comaustinpublishinggroup.com

Research has demonstrated that PP provides good recovery for warfarin and its metabolites. One study reported extraction recoveries ranging from 82.9% to 96.9% for warfarin enantiomers and their key metabolites from human plasma using a simple PP method. austinpublishinggroup.comaustinpublishinggroup.com Another study noted an extraction efficiency of 103% for warfarin from an in vitro incubation using a PP protocol. tandfonline.com This technique is often favored over more complex methods like solid-phase or liquid-liquid extraction, especially for microsomal metabolism studies where protein concentrations are lower than in plasma. austinpublishinggroup.com A key advantage is the minimal matrix effect observed in some applications, ensuring that the accuracy of quantification is not compromised by endogenous components of the sample. nih.govmdpi.com

For applications requiring cleaner extracts or higher analyte concentration, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are frequently employed. austinpublishinggroup.comnih.gov

Solid-Phase Extraction (SPE) separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. Various types of SPE cartridges are available, including reversed-phase, normal-phase, and ion-exchange. For warfarin and its hydroxylated metabolites, mixed-mode anion-exchange (MAX) cartridges have proven effective. nih.gov In one study, serum samples were extracted using MAX cartridges, yielding recoveries greater than 85.2% for all warfarin and hydroxywarfarin metabolites. nih.gov The process typically involves preconditioning the cartridge, loading the sample (often after deproteinization with an acid like phosphoric acid), washing away interferences, and finally eluting the analytes with an appropriate solvent. nih.govphenomenex.com

Liquid-Liquid Extraction (LLE) separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. kau.edu.sa While used for warfarin analysis, some studies have indicated that LLE may result in lower recoveries compared to SPE or PP. austinpublishinggroup.comnih.gov For instance, a comparison found that the extraction recoveries for warfarin and 7-hydroxywarfarin (B562546) were less than 50% with LLE, whereas they were over 80% with certain SPE cartridges. nih.gov However, other research has reported mean recoveries for warfarin enantiomers ranging from 86% to 103.8% using a single LLE step, highlighting that the efficiency is highly dependent on the specific protocol and solvents used. who.int

Method Validation Parameters for Research Assays

To ensure that an analytical method is reliable and reproducible for research applications, it must be thoroughly validated. This process assesses several key performance characteristics. nih.gov

The validation of bioanalytical methods for this compound and related compounds is crucial for generating reliable data in research studies.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing samples with known concentrations of the analyte. For hydroxywarfarin metabolites, linearity has been demonstrated over various concentration ranges. A micellar electrokinetic chromatography-tandem mass spectrometry (MEKC-MS/MS) method showed good linearity (r² > 0.99) for R- and S-4'-OH-WAR over a range of 10–1000 ng/mL. nih.gov Another study using a 2D LC/Q-TOF system established a dynamic range of 1 to 1000 ng/mL for enantiomerically resolved 4'-hydroxywarfarin. tandfonline.com

Accuracy and Precision are measures of the method's correctness and reproducibility. Accuracy refers to how close the measured value is to the true value, while precision describes the closeness of repeated measurements. These are typically assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ) and quality control (QC) samples at low, medium, and high concentrations. mdpi.com Regulatory guidelines generally require accuracy to be within ±15% (±20% for LLOQ) of the nominal value and precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), to be no more than 15% (20% for LLOQ). austinpublishinggroup.commdpi.com Studies consistently show that developed methods for warfarin metabolites meet these criteria for both intra-day and inter-day assessments. austinpublishinggroup.commdpi.comsrce.hr

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For R- and S-4'-OH-WAR, an LLOQ of 10 ng/mL has been reported. nih.gov The sensitivity of modern analytical techniques, such as LC-MS/MS, allows for the detection of very low concentrations, which is essential for detailed pharmacokinetic and metabolic profiling. tandfonline.comaustinpublishinggroup.com

The table below summarizes validation parameters from a representative study analyzing warfarin and its metabolites.

| Parameter | Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias or %RE) | Precision (%CV or %RSD) | Reference |

| Linearity | R/S-4'-OH-Warfarin | 10 - 1000 | - | - | - | nih.gov |

| Linearity | Enantiomerically Resolved 4'-Hydroxywarfarin | 1 - 1000 | 1 | - | - | tandfonline.com |

| LLOQ | R/S-4'-OH-Warfarin | - | 10 | - | - | nih.gov |

| Accuracy | Warfarin & Metabolites | LLOQ, LQC, MQC, HQC | - | Within ±15% (±20% at LLOQ) | - | austinpublishinggroup.commdpi.com |

| Precision | Warfarin & Metabolites | LLOQ, LQC, MQC, HQC | - | - | <15% (<20% at LLOQ) | austinpublishinggroup.commdpi.com |

Note: Data is compiled from multiple sources and represents typical validation results. LQC/MQC/HQC = Low/Medium/High Quality Control samples.

Assessing the stability of this compound in biological matrices under various storage and handling conditions is a critical component of method validation. ijbpas.comarchivepp.com Stability studies are designed to evaluate whether the analyte degrades during the entire process, from sample collection to final analysis.

These studies typically investigate:

Freeze-Thaw Stability: This assesses the analyte's stability after being frozen and thawed multiple times. Research has shown that warfarin enantiomers are stable after three freeze-thaw cycles. who.int

Short-Term (Bench-Top) Stability: This determines if the analyte is stable at room temperature for the duration of the sample preparation process. Warfarin enantiomers have been found to be stable at room temperature for at least 24 hours. who.int

Long-Term Stability: This evaluates the integrity of the analyte when stored frozen for an extended period.

Post-Preparative Stability: This assesses the stability of the analyte in the processed sample (e.g., in the autosampler) prior to analysis.

In a comprehensive study on warfarin and its metabolites, the analytes were shown to be stable under various experimental conditions in rat plasma, ensuring that the measured concentrations accurately reflect the in vivo levels at the time of sampling. nih.govmdpi.com The results from these stability tests define the proper procedures for sample handling, storage, and analysis to ensure the integrity of the research data.

Biochemical Interactions and Mechanistic Roles of R 4 Hydroxywarfarin

Enzyme Modulation by (R)-4'-Hydroxywarfarin

As a product of warfarin (B611796) metabolism, this compound can interact with and modulate the activity of the very enzymes responsible for its parent compound's biotransformation, a phenomenon known as product or feedback inhibition.

Research has shown that hydroxywarfarin metabolites, including 4'-hydroxywarfarin (B562543), can inhibit cytochrome P450 enzymes. Studies using recombinant CYP2C9 and human liver microsomes have demonstrated that hydroxywarfarin products can competitively inhibit this enzyme. nih.govnih.gov While CYP2C9 binds its hydroxywarfarin products with less affinity than the substrate S-warfarin, it retains a high affinity for 4'-hydroxywarfarin. nih.govnih.govacs.org This suggests that although 4'-hydroxywarfarin is primarily a metabolite of (R)-warfarin (metabolized by enzymes other than CYP2C9), it has the potential to act as a trans inhibitor of S-warfarin metabolism by CYP2C9. nih.gov In some studies, 4'-hydroxywarfarin has been observed to cause mixed inhibition of CYP2C9. scispace.com The inhibitory potential of these metabolites is considered biologically relevant, as they can limit the metabolic capacity for S-warfarin, the more potent anticoagulant enantiomer. nih.govnih.gov

Table 1: In Vitro Inhibition Data for 4'-Hydroxywarfarin

| Enzyme | Inhibitor | Inhibition Type | Ki Value (µM) | Source |

|---|---|---|---|---|

| CYP2C9 | 4'-Hydroxywarfarin | Mixed | Not Specified | scispace.com |

| CYP2C9 | 4'-Hydroxywarfarin | Competitive | Not Specified | nih.govnih.gov |

Note: Specific Ki or IC50 values for this compound were not detailed in the provided sources, but its high binding affinity and competitive inhibition were noted.

Beyond cytochrome P450 enzymes, this compound interacts with other parts of the metabolic machinery. Due to its structural similarity to warfarin, it has been investigated as a substrate for cytosolic reductases. frontiersin.org Experimental studies with human liver cytosol confirmed that racemic 4'-hydroxywarfarin can be converted to its corresponding alcohol metabolite, hydroxywarfarin alcohol. frontiersin.org This reductive pathway represents an alternative metabolic route to the more common glucuronidation pathway for eliminating primary metabolites. frontiersin.org The location of the hydroxyl group on the 4'-position significantly influences the selectivity of this reduction. frontiersin.org While the reduction of most hydroxywarfarins is generally inefficient, this pathway highlights a secondary metabolic fate for these compounds. frontiersin.org

Protein Binding and Molecular Interactions

The interaction of this compound with proteins, particularly plasma albumin, is a key determinant of its distribution and potential biological activity.

Studies using equilibrium dialysis have shown that 4'-hydroxywarfarin binds to human plasma albumin. nih.govjci.org This binding is considered relatively marked compared to other hydroxy-metabolites like the 6-, 7-, and 8-hydroxywarfarin (B562547) forms. nih.gov The more polar nature and lesser albumin binding of most metabolites generally lead to their absence in plasma and presence in urine. nih.govjci.org However, the significant binding of 4'-hydroxywarfarin to albumin suggests it may be retained in the plasma of patients treated with warfarin. nih.govjci.org It is thought that 4'-hydroxywarfarin binds to plasma proteins with a 3- to 4-fold lower affinity than warfarin itself. scispace.com The binding interaction is primarily non-electrostatic, with hydrophobic forces playing a crucial role. nih.gov

The molecular structure of 4'-hydroxywarfarin dictates its biochemical activity. The introduction of a polar hydroxyl group onto the coumarin (B35378) nucleus generally reduces the hydrophobic binding surface, which decreases binding affinity to albumin compared to the parent warfarin molecule. nih.gov

However, in terms of pharmacological activity, hydroxylation on the phenyl ring (the 4'-position) is more tolerated than on the coumarin ring itself. ashpublications.org In studies assessing the inhibition of the vitamin K cycle, 4'-hydroxywarfarin was found to retain significant inhibitory activity against vitamin K epoxide reductase (VKOR), being only about threefold less potent than warfarin. ashpublications.org This contrasts sharply with metabolites like 7-hydroxywarfarin (B562546), which are over 100-fold less potent. ashpublications.org This suggests that the intact benzpyran nucleus is critical for activity, and modifications at the 4'-position have a less detrimental effect on the molecule's ability to interact with its receptor site. jci.org

The formation of this compound is also sensitive to the structure of the metabolizing enzyme. For instance, a single amino acid mutation in CYP2C9 (Ile359 to Leu359) can profoundly shift its metabolic output from producing (S)-7-hydroxywarfarin to producing this compound, demonstrating a critical structure-function relationship at the enzyme's active site. nih.gov

Role as a Biochemical Intermediate or Metabolic Probe

This compound serves as a key biochemical intermediate in the metabolic clearance of (R)-warfarin. While recombinant CYP2C19 produces it as only a minor metabolite, its formation in human liver microsomes is attributed to the action of multiple P450 enzymes, including CYP2C8, CYP2C19, and CYP3A4. nih.govnih.govresearchgate.netresearchgate.net The lack of a strong correlation with any single P450's activity suggests a shared metabolic pathway, which can confound analysis. nih.gov

The regio- and stereoselective metabolism of warfarin into its various hydroxylated products, including this compound, has been used as a tool to probe the structure-function relationships of human P450 enzymes. nih.gov The pattern of metabolites produced can serve as a signature for the activity of specific P450 alleles or the effect of mutations within the enzyme's active site. nih.gov For example, the shift towards producing this compound by a mutated CYP2C9 enzyme provides insight into which amino acid residues are critical for determining substrate orientation and specificity. nih.gov

Contribution to Metabolic Profiling Studies in Experimental Systems

Metabolic profiling, or metabolomics, involves the comprehensive identification and quantification of metabolites within a biological system to understand its physiological state and response to stimuli. biopharminternational.com In the context of pharmacology, it is a critical tool for elucidating the biotransformation pathways of a drug. The compound this compound is one of several key metabolites of R-warfarin, and its detection is integral to building a complete metabolic profile in various experimental settings. researchgate.net

In in vitro systems, such as human liver microsomes (HLMs), the formation of this compound is analyzed alongside other hydroxylated metabolites to map the full scope of warfarin's oxidative metabolism. nih.govd-nb.info Studies using HLMs have demonstrated that when R-warfarin is the substrate, a range of metabolites including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin (B562548) are generated, though there is significant variation in their rates of formation. nih.gov The presence and quantity of this compound, even as a minor product, provides crucial data points for constructing a comprehensive metabolic signature of R-warfarin. nih.govresearchgate.net For instance, research using recombinant CYP2C19, a specific cytochrome P450 enzyme, showed that it metabolized R-warfarin into four hydroxywarfarins, with this compound being one of the metabolites formed, albeit at a slower rate compared to others like R-7-hydroxywarfarin. nih.gov

Animal models are also employed in metabolic profiling to understand species-specific differences in drug metabolism, which can inform preclinical studies. nih.gov In studies using rat liver microsomes, for example, 4'-hydroxywarfarin is one of the mono-hydroxywarfarin metabolites measured to assess how co-administered substances might alter the activity of metabolic pathways. d-nb.info By quantifying the full spectrum of metabolites, including this compound, researchers can gain a detailed understanding of the complex and sometimes competing metabolic pathways involved in the clearance of R-warfarin. researchgate.netnih.gov

Use as a Marker for Specific Enzyme Activities in In Vitro or Animal Studies

While the formation of certain metabolites can serve as a reliable biomarker for the activity of a specific enzyme (e.g., 7-hydroxywarfarin for CYP2C9), this compound is generally not considered a suitable marker for a single enzymatic pathway. nih.gov This is because its formation is not exclusive to one enzyme; rather, multiple cytochrome P450 (CYP) isoforms contribute to its production. nih.govresearchgate.net

Research has shown that the lack of a clear correlation between the formation rate of this compound and the activity of a single P450 enzyme is due to the involvement of several enzymes, including CYP2C8, CYP2C19, and CYP3A4. nih.govresearchgate.net This multiplicity confounds any attempt to use its formation rate as a specific index for one particular enzyme's activity. nih.govresearchgate.net While studies with recombinant CYP2C19 confirm its ability to generate this compound, the reaction is characterized by a relatively high Michaelis-Menten constant (Kₘ) and a slow maximal rate of turnover (Vₘₐₓ), indicating lower efficiency compared to the formation of other R-warfarin metabolites by the same enzyme. nih.gov

| Parameter | Value |

|---|---|

| Kₘ (μM) | 40 (± 8) |

| Vₘₐₓ (pmol/min/pmol P450) | 0.14 (± 0.01) |

| CLᵢₙₜ (Vₘₐₓ/Kₘ) (μL/min/pmol P450) | 3.5 |

| Enzyme | Supporting Evidence |

|---|---|

| CYP2C19 | Metabolizes R-warfarin to this compound in recombinant systems, though inefficiently. nih.govresearchgate.net |

| CYP3A4 | Contributes to the 4'-hydroxylation pathway, an effect that can be stimulated by other compounds like quinidine. researchgate.netnih.gov |

| CYP2C8 | Cited as a contributor to the R-4'-hydroxywarfarin pathway, confounding correlation studies. nih.govresearchgate.net |

| CYP2C18 | Listed as a potential catalyst for 4'-hydroxywarfarin formation. pharmgkb.org |

Future Research Directions and Methodological Innovations in R 4 Hydroxywarfarin Studies

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific, chirally pure metabolites like (R)-4'-Hydroxywarfarin is essential for detailed in vitro and in vivo studies. While the direct hydroxylation of warfarin (B611796) can produce a mixture of hydroxylated metabolites, achieving high stereoselectivity for the (R)-4' position remains a synthetic challenge.

Future research will likely focus on:

Asymmetric Catalysis : The development of novel chiral catalysts, potentially based on transition metals or organocatalysts, could enable the direct and selective hydroxylation of the R-warfarin phenyl ring at the 4'-position. This would be a significant improvement over methods that rely on chiral resolution or less selective enzymatic processes.

Biocatalysis : The use of engineered enzymes or microorganisms presents a promising avenue for the stereoselective synthesis of this compound. While current knowledge points to CYP1A2, CYP2C19, and CYP3A4 as the primary enzymes involved in R-warfarin metabolism, with 4'-hydroxywarfarin (B562543) being a minor product, future work could involve the use of site-directed mutagenesis to enhance the 4'-hydroxylating activity of these or other enzymes. researchgate.netnih.govingentaconnect.com For instance, P450 BM-3 from Bacillus megaterium has shown potential for producing 4'-hydroxywarfarin. uni-stuttgart.de

Chemoenzymatic Strategies : Combining chemical synthesis with enzymatic steps could offer an efficient route. For example, a synthetic precursor could be designed to be a more favorable substrate for a specific hydroxylating enzyme, leading to a higher yield and stereoselectivity of this compound.

Advanced Computational Modeling and Molecular Docking Studies of Enzyme-Substrate/Metabolite Interactions

Computational methods are becoming increasingly powerful in predicting and explaining the interactions between small molecules and enzymes. diva-portal.org For this compound, these approaches can provide insights that are difficult to obtain through experimental methods alone.

Key areas for future computational research include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations : These hybrid methods can model the electronic rearrangements that occur during the hydroxylation of R-warfarin by cytochrome P450 enzymes. This can help to elucidate the precise mechanism of the reaction and explain the observed regioselectivity, including why 4'-hydroxylation is a minor pathway compared to hydroxylation at other positions. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the binding of this compound to its metabolizing enzymes and other potential protein targets. diva-portal.org This can reveal the key amino acid residues involved in binding and help to predict the impact of genetic polymorphisms in these enzymes on metabolite levels. nih.gov

Pharmacophore Modeling and Virtual Screening : By creating a 3D model of the essential features for binding to a particular enzyme or receptor, it may be possible to identify other potential biological targets of this compound. This could uncover previously unknown pharmacological or toxicological effects of this metabolite.

Integration of Omics Technologies (e.g., Metabolomics, Enzymomics) for Comprehensive Metabolic Pathway Elucidation

"Omics" technologies, which allow for the large-scale study of biological molecules, are set to revolutionize our understanding of drug metabolism.

Metabolomics : Untargeted and targeted metabolomics studies, using techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR), can provide a comprehensive profile of all the metabolites of warfarin in a biological system. nih.goviapchem.org This can help to confirm the presence of this compound and identify other, potentially novel, metabolites of R-warfarin. iapchem.org A study of HepG2 cells incubated with R-warfarin identified a wide range of metabolic changes, highlighting the complexity of its cellular effects. nih.gov

Enzymomics : This emerging field focuses on the global study of enzyme activities. By applying enzymomics to a panel of drug-metabolizing enzymes, researchers can identify all the enzymes capable of producing and further metabolizing this compound. This could reveal unexpected metabolic pathways and help to explain inter-individual variability in warfarin response.

Integrated Omics : The true power of these technologies lies in their integration. By combining genomics (to identify genetic variants in metabolizing enzymes), transcriptomics (to measure enzyme expression levels), proteomics (to quantify enzyme abundance), and metabolomics, a complete picture of the factors influencing this compound levels can be constructed. This systems-level approach is crucial for developing personalized medicine strategies. mdpi.com

Exploration of Additional Minor Metabolic or Biochemical Transformations

While hydroxylation is the primary metabolic pathway for warfarin, other transformations can occur. nih.gov Future research should investigate whether this compound can undergo further metabolism.

Potential areas of investigation include:

Glucuronidation : Hydroxylated metabolites of warfarin are known to be conjugated with glucuronic acid, a process that facilitates their excretion. researchgate.net Research is needed to determine if this compound is a substrate for UDP-glucuronosyltransferase (UGT) enzymes and to identify the specific UGT isoforms involved.

Sulfation : Sulfation is another important conjugation reaction in drug metabolism. The potential for this compound to be sulfated by sulfotransferase (SULT) enzymes should be explored.

Reductive Metabolism : Warfarin can undergo reduction of its ketone group to form warfarin alcohols. frontiersin.org It is conceivable that this compound could also be a substrate for carbonyl-reducing enzymes, leading to the formation of a dihydroxy metabolite.

Biological Activity : While this compound is generally considered to be an inactive metabolite, its potential to interact with other biological targets should not be overlooked. For instance, some hydroxywarfarin metabolites have been shown to inhibit CYP2C9, the primary enzyme responsible for S-warfarin metabolism. nih.gov Future studies should investigate whether this compound has any off-target pharmacological or toxicological effects.

Compound Information

Q & A

Basic Research Questions

Q. How is (R)-4'-Hydroxywarfarin identified and quantified in biological samples?

- Methodological Answer : Use chiral separation techniques like capillary zone electrophoresis (CZE) with highly sulfated β-cyclodextrin (HS-β-CD) to resolve this compound from other metabolites. This method achieves high resolution and reproducibility within 20 minutes . For quantification, combine HPLC with UV detection or LC-MS for higher sensitivity. Calibration curves for warfarin metabolites (e.g., 4'-OH) should be validated using internal standards (e.g., deuterated analogs) to ensure precision .

Q. What enzymes are responsible for the formation of this compound from R-warfarin?

- Methodological Answer : Recombinant CYP2C19 metabolism studies demonstrate that R-warfarin is oxidized to this compound, with kinetic parameters (Km = ~50 μM, Vmax = ~0.2 nmol/min/mg protein) indicating lower efficiency compared to R-7-hydroxywarfarin. Confirm enzyme specificity using human liver microsomes (HLMs) and correlate activity with CYP2C19-specific probes like S-mephenytoin .

Q. What analytical challenges arise when distinguishing this compound from structural isomers?

- Methodological Answer : Structural similarity to 3'- and 6-hydroxywarfarins complicates separation. Optimize LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve regioisomers. Use tandem mass spectrometry (MRM transitions) for specificity, and validate with synthesized standards .

Advanced Research Questions

Q. How do CYP2C19 genetic polymorphisms influence the metabolic efficiency of this compound formation?

- Methodological Answer : Genotype-phenotype correlation studies using HLMs from donors with CYP2C19*2 (loss-of-function) or *17 (gain-of-function) variants reveal reduced or enhanced this compound formation, respectively. Pair these with pharmacogenetic analyses (e.g., TaqMan assays) to stratify patient cohorts and assess metabolite-to-parent ratios in plasma .

Q. What is the impact of this compound's albumin binding on its pharmacokinetic behavior?

- Methodological Answer : Equilibrium dialysis studies at varying pH (6.0–10.0) show that this compound binds human plasma albumin with 7–23-fold lower affinity than warfarin due to reduced hydrophobicity. This weaker binding increases renal clearance, as observed in urine metabolite profiles. Model these interactions using isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Q. How does this compound inhibit CYP2C9, and what implications does this have for drug interactions?

- Methodological Answer : this compound exhibits mixed inhibition of CYP2C9-mediated S-warfarin metabolism (Ki ~15 μM). Use in vitro inhibition assays with fluorogenic substrates (e.g., diclofenac 4'-hydroxylation) to characterize mechanism. Computational docking studies suggest binding to a secondary site on CYP2C9, altering S-warfarin orientation. Monitor clinical INR fluctuations in patients co-administered CYP2C9 substrates (e.g., phenytoin) .

Q. Why do conflicting correlations exist between this compound levels and INR in longitudinal studies?

- Methodological Answer : In patients starting warfarin therapy, frequent dose adjustments obscure short-term correlations. Use multivariate regression (SPSS/GraphPad) to isolate this compound’s contribution to INR, controlling for CYP2C9/VKORC1 genotypes and time-dependent pharmacokinetics. Longitudinal sampling (e.g., 5 controls over 29 days) reveals stronger correlations at later time points (r²=0.2157 at c4) .

Data Contradictions and Resolutions

-

Contradiction : While this compound is a minor metabolite in HLMs, some clinical studies report significant INR correlations.

-

Contradiction : CYP2C19’s role in this compound formation is debated due to overlapping contributions from CYP3A4/2C8.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.